2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structural features, which include a pyrazolo[1,5-d][1,2,4]triazin core. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity. The presence of halogenated phenyl groups enhances its reactivity and biological properties, making it a subject of interest for researchers.
This compound belongs to the class of pyrazolo[1,5-d][1,2,4]triazin derivatives. It is recognized for its potential therapeutic applications, particularly in oncology as it may exhibit antitumor properties.
The synthesis of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide typically involves several synthetic steps:
The synthesis requires precise control over reaction conditions such as temperature and solvent choice to optimize yield and minimize by-products. Catalysts may be employed to facilitate certain reactions and improve efficiency.
The molecular formula of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide is .
Property | Data |
---|---|
Molecular Weight | 488.7 g/mol |
IUPAC Name | 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI | InChI=1S/C20H15BrClN5O3/c1-30-18-7-6-14(22)8-16(18)24-19(28)10-26-20(29)17-9-15(25-27(17)11-23-26)12-2-4-13(21)5-3-12/h2-9,11H,10H2,(H,24,28) |
InChI Key | ZVBDCXZMKWSAOR-UHFFFAOYSA-N |
The structure features multiple functional groups that contribute to its chemical behavior and biological activity.
This compound can participate in various chemical reactions:
The reaction mechanisms typically follow standard pathways for organic compounds involving nucleophilic attacks or electrophilic substitutions depending on the nature of the substituents involved.
The mechanism of action for 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors within biological systems.
Upon binding to these targets, the compound may modulate their activity leading to alterations in cellular signaling pathways. This modulation can result in various biological effects including potential antitumor activity.
The compound is expected to have moderate solubility in organic solvents due to its complex structure and presence of halogen atoms which can influence solubility characteristics.
Key chemical properties include:
Relevant data suggests that the compound's stability is influenced by its structural integrity and substituent effects.
The compound has potential applications in scientific research particularly in:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3